molecular formula C6H5IN2O2 B1222051 2-Iodo-4-nitroaniline CAS No. 6293-83-0

2-Iodo-4-nitroaniline

Cat. No. B1222051
CAS RN: 6293-83-0
M. Wt: 264.02 g/mol
InChI Key: LOLSEMNGXKAZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-iodo-4-nitroaniline and its isomers involves complex interplays of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions, which significantly influence their crystalline structures and properties. Garden et al. (2002) explored these interactions in iodo-nitroanilines, revealing the formation of chains and three-dimensional frameworks supported by these interactions in different isomers (Garden et al., 2002).

Molecular Structure Analysis

Kelly et al. (2010) provided a comprehensive structural characterization of three crystal polymorphs of this compound, showcasing the diversity in crystalline forms (triclinic, orthorhombic, and a new monoclinic form) and highlighting solvent-mediated transformations between these forms (Kelly et al., 2010).

Chemical Reactions and Properties

Research by Ács et al. (2006) on the palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives provides insights into the chemical reactions involving this compound. This study illustrates the bifunctional nature of 2-iodoaniline derivatives in synthesizing various compounds through carbonylation, demonstrating the compound's versatility in organic synthesis (Ács et al., 2006).

Physical Properties Analysis

The physical properties of this compound are closely related to its molecular and crystal structure. The polymorphic forms of this compound exhibit distinct physical characteristics, such as solubility and melting points, which are influenced by the specific intermolecular interactions present in each form. The study by Kelly et al. (2010) on the crystal polymorphs and transformations provides valuable data on these physical properties, correlating them with structural aspects (Kelly et al., 2010).

Scientific Research Applications

Crystal Polymorphs and Transformations

Research on 2-Iodo-4-nitroaniline has led to the identification of its crystal polymorphs, including triclinic, orthorhombic, and monoclinic forms. These studies focus on understanding the structural characteristics and solvent-mediated transformations of these polymorphs, which are crucial for material science and pharmaceutical applications. For example, Kelly et al. (2010) conducted a full crystal structural characterization of three crystal polymorphs of this compound, reporting on their powder X-ray diffraction, differential scanning calorimetry, and infrared data Kelly et al., 2010.

Hydrogen Bonds and Aromatic Interactions

The interplay of hydrogen bonds, iodo...nitro interactions, and aromatic pi...pi stacking interactions in iodo-nitroanilines has been explored. These interactions form the basis of three-dimensional structures that are significant for the development of advanced materials. For instance, Garden et al. (2002) detailed the hydrogen bonding and pi...pi stacking interactions in different iodo-nitroanilines, offering insights into their structural assembly Garden et al., 2002.

Environmental Degradation

Research into the environmental degradation of nitroaromatic compounds, including this compound, has highlighted microbial pathways capable of breaking down these persistent pollutants. Duc (2019) reported on the anaerobic degradation of 2-chloro-4-nitroaniline by specific microbial strains, providing a foundation for bioremediation strategies Duc, 2019.

Catalysis and Reduction

The catalytic reduction of nitroanilines, including this compound, is a topic of interest due to its relevance in pollution control and the synthesis of less harmful products. Research by Naghash-Hamed et al. (2022) on the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst demonstrates the potential for efficient and environmentally friendly catalytic processes Naghash-Hamed et al., 2022.

Spectrophotometric Analysis

The spectrophotometric analysis for the determination of nitroaniline isomers in water samples has been enhanced by the use of chemometric approaches, such as neural networks, to process the differential kinetic spectra. This methodology, explored by Hasani and Emami (2008), is crucial for environmental monitoring and the assessment of water quality Hasani & Emami, 2008.

Safety and Hazards

2-Iodo-4-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust and contact with skin and eyes .

Relevant Papers

  • “Selective growth of a less stable polymorph of this compound on a self-assembled monolayer template” discusses the growth of orthorhombic and triclinic crystals of this compound from supersaturated ethanol solutions .
  • “Crystal polymorphs and transformations of this compound” provides a full crystal structural characterization of three crystal polymorphs of this compound: the triclinic, orthorhombic, and a new monoclinic form .

Biochemical Analysis

Biochemical Properties

2-Iodo-4-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It can interact with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN . Additionally, this compound can be converted to 2-iodo-p-phenylenediamine by reacting with tin(II)dihydrate in concentrated HCl . These interactions highlight its versatility in biochemical synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can modulate signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the iodine atom can participate in halogen bonding, which can affect the binding affinity of the compound to enzymes and proteins . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo solvent-mediated transformations, leading to changes in its crystal morphology and stability . These transformations can affect the compound’s bioavailability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that participate in further biochemical reactions. These reactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution within cells . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the nitro group can undergo reduction in the mitochondria, leading to the generation of reactive intermediates that affect mitochondrial function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

properties

IUPAC Name

2-iodo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLSEMNGXKAZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278682
Record name 2-Iodo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6293-83-0
Record name 6293-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6293-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Iodo-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of iodine monochloride (25.8 mL, 514 mmol) in water (220 mL) at 0° C. was treated with concentrated hydrogen chloride (87 mL, 2800 mmol) and stirred until the iodine monochloride dissolved. This cooled ICl solution was then added to a solution of p-nitroaniline (71 g, 510 mmol) in water (590 mL) and concentrated hydrogen chloride (50 mL, 2000 mmol) and stirred at 20° C. for 3 hours. The reaction mixture was filtered, washed with water, and dried to give the desired product (132 g, 94%) as a yellow solid. LCMS for C6H61N2O2 (M+H)+: m/z=264.7.
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
590 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of iodine (46.0 g, 0.180 mol) and silver sulfate (56.3 g, 0.180 mol) in anhydrous ethanol (500 mL) was added 4-nitroaniline (25.0 g, 0.180 mol) and the reaction mixture was stirred for 5 h at rt. The resulting yellow solution was filtered and concentrated in vacuo. The resulting residue was dissolved into 400 mL ethyl acetate, washed with 1N sodium hydroxide solution (2×250 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to yield 45.5 (95%) of compound 489A, as a yellow solid. HPLC: 98% at 2.837 min (retention time) (Shimadzu VP-ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.1% trifluoracetic acid, 4 mL/in, monitoring at 220 nm). MS (ES): m/z 265.08 [M+H]+.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56.3 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of iodine monochloride (23.54 g) in acetic acid (50 ml) is added dropwise over an hour to a stirred solution of p-nitroaniline (20 g). After stirring for another hour, the dark mixture is poured into water (1 liter), the precipitated yellow solid is collected and dried to afford 41.15 g title product, m.p. 90°-95° C.
Quantity
23.54 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Iodo-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Iodo-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.